Cas no 1805266-17-4 (4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol)

4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol
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- インチ: 1S/C9H11F2NO2/c1-5-3-6(8(10)11)7(4-13)9(12-5)14-2/h3,8,13H,4H2,1-2H3
- InChIKey: XUCMYAVMLQZYCY-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C)N=C(C=1CO)OC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 180
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 1.3
4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029020497-250mg |
4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol |
1805266-17-4 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
Alichem | A029020497-500mg |
4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol |
1805266-17-4 | 95% | 500mg |
$1,600.75 | 2022-04-01 | |
Alichem | A029020497-1g |
4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol |
1805266-17-4 | 95% | 1g |
$3,068.70 | 2022-04-01 |
4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanolに関する追加情報
Introduction to 4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol (CAS No. 1805266-17-4)
4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol (CAS No. 1805266-17-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and pharmacological applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
The chemical structure of 4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol is defined by a pyridine ring substituted with a difluoromethyl group, a methoxy group, and a methyl group, along with a hydroxymethyl group at the 3-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it an interesting candidate for further investigation.
In terms of chemical properties, 4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol exhibits moderate solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO). Its melting point and boiling point are within the range typical for similar organic compounds. The compound's stability under various conditions, including temperature and pH, has been studied extensively to ensure its suitability for use in both laboratory and industrial settings.
The synthesis of 4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol has been reported using several methodologies. One common approach involves the reaction of 2-chloro-5-difluoromethylpyridine with methanol in the presence of a base, followed by methylation and reduction steps. Another method involves the coupling of 3-hydroxymethylpyridine with difluoroiodomethane and subsequent derivatization to introduce the methoxy and methyl groups. These synthetic routes have been optimized to achieve high yields and purity levels, making the compound readily available for further research and development.
Biological studies have revealed that 4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol possesses several interesting pharmacological properties. One of the most notable is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, recent research has shown that this compound can effectively inhibit the activity of certain kinases, which are key targets in cancer therapy. Additionally, it has demonstrated anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines.
In preclinical studies, 4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol has been evaluated for its efficacy in various disease models. Animal studies have indicated that it can significantly reduce tumor growth in xenograft models of human cancer. Furthermore, it has shown promise in reducing inflammation in models of arthritis and other inflammatory conditions. These findings suggest that this compound may have therapeutic potential in treating a range of diseases characterized by abnormal kinase activity or inflammation.
The safety profile of 4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol has also been investigated. Toxicity studies conducted in vitro and in vivo have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, further studies are needed to fully understand its long-term safety and potential side effects.
In addition to its direct biological activities, 4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol has been explored as a scaffold for the development of novel drug candidates. Its unique structural features make it an attractive starting point for medicinal chemists aiming to design more potent and selective inhibitors of specific targets. Recent efforts have focused on optimizing the pharmacokinetic properties of derivatives derived from this compound to enhance their bioavailability and efficacy.
The future prospects for 4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol are promising. Ongoing research is aimed at elucidating its mechanism of action at the molecular level and identifying new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical development stages towards clinical trials.
In conclusion, 4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol (CAS No. 1805266-17-4) is a promising compound with a unique chemical structure that offers significant potential for various biological and pharmaceutical applications. Its ability to inhibit key enzymes involved in disease pathways, coupled with its favorable safety profile, makes it an attractive candidate for further development as a therapeutic agent.
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